1-Chloro-5-isoquinolinesulfonic acid

Vue d'ensemble

Description

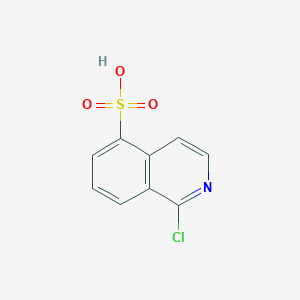

1-Chloroisoquinoline-5-sulfonic acid is a heterocyclic organic compound that has garnered significant attention in the scientific community due to its diverse biological and industrial applications. This compound is part of the isoquinoline family, which consists of a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure .

Méthodes De Préparation

The synthesis of 1-Chloroisoquinoline-5-sulfonic acid involves several methods, including:

Palladium-Catalyzed Coupling: This method involves the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization.

Copper(I)-Catalyzed Tandem Reaction: This method uses 2-bromoaryl ketones, terminal alkynes, and CH3CN to produce densely functionalized isoquinolines via N atom transfer and a three-component [3 + 2 + 1] cyclization.

Ru(II)-Catalyzed C-H Functionalization/Annulation: This method involves the use of primary benzylamines with sulfoxonium ylides to provide isoquinolines without external oxidants.

Analyse Des Réactions Chimiques

1-Chloroisoquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different isoquinoline derivatives.

Substitution: The chloro substituent and the sulfonic acid group allow for various substitution reactions, leading to the formation of different products.

Common reagents and conditions used in these reactions include molecular iodine, ethanol, silica gel, and various catalysts such as palladium and copper . Major products formed from these reactions include substituted isoquinolines and quinoline derivatives .

Applications De Recherche Scientifique

Chemistry

1-Chloro-5-isoquinolinesulfonic acid serves as a valuable ligand in coordination chemistry. Its structural characteristics allow it to form complexes with various metal ions, enhancing the study of metal-ligand interactions. This property is similar to that of other compounds like 8-hydroxyquinoline-5-sulfonic acid, making it useful in synthesizing new materials and catalysts.

Biology

Research indicates that this compound exhibits potential antimicrobial , anticancer , antiviral , and anti-inflammatory activities:

- Antimicrobial Activity : Studies suggest that derivatives of this compound can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

- Anticancer Properties : It has been investigated for its ability to induce apoptosis in cancer cells, particularly melanoma cell lines. The synthesis of new aminoisoquinolinylurea derivatives from this compound has shown promising antiproliferative effects.

Medicine

In medicinal chemistry, this compound is utilized in the development of pharmaceuticals aimed at treating cardiovascular diseases. Its derivatives are being explored for their vasodilatory effects, which can help manage conditions such as hypertension and angina.

The compound's mechanism involves relaxing smooth muscle tissue in blood vessels, thereby increasing blood flow and reducing blood pressure. For instance, certain derivatives have demonstrated significant relaxation effects on vascular tissues in laboratory settings.

Industry

In industrial applications, this compound is used in manufacturing disinfectants, antiseptics, and deodorants. Its effectiveness as a biocide makes it suitable for treating drinking water and disinfecting surfaces.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation published in the Journal of Medicinal Chemistry, the antiproliferative effects of synthesized aminoisoquinolinylurea derivatives were evaluated against melanoma cell lines. Results indicated that these compounds induced apoptosis through caspase activation pathways, suggesting a novel approach for melanoma treatment.

Mécanisme D'action

The mechanism of action of 1-Chloroisoquinoline-5-sulfonic acid involves its interaction with various molecular targets and pathways. It acts as a ligand in coordination chemistry, forming complexes with metal ions. In biological systems, it exerts its effects through interactions with cellular targets, leading to antimicrobial, anticancer, and anti-inflammatory activities .

Comparaison Avec Des Composés Similaires

1-Chloroisoquinoline-5-sulfonic acid can be compared with other similar compounds, such as:

Isoquinoline: A structural isomer of quinoline, isoquinoline is a benzopyridine composed of a benzene ring fused to a pyridine ring.

8-Hydroxyquinoline-5-sulfonic acid: This compound is similar in structure and function, acting as a ligand in coordination chemistry.

Quinoline: Another benzopyridine, quinoline is used as a basis for designing synthetic compounds against malaria.

The uniqueness of 1-Chloroisoquinoline-5-sulfonic acid lies in its chloro substituent and sulfonic acid group, which offer potential for tuning its coordination properties and selectivity.

Activité Biologique

Overview

1-Chloro-5-isoquinolinesulfonic acid is a heterocyclic organic compound that has attracted attention in pharmacological research due to its diverse biological activities. This compound is part of the isoquinoline family, which is known for its potential applications in medicine, particularly in the treatment of various diseases. Its biological activity encompasses antimicrobial, anticancer, antiviral, and anti-inflammatory effects, making it a subject of interest for further study.

Chemical Structure and Properties

This compound features a sulfonic acid group attached to an isoquinoline structure. The presence of the chlorine atom and the sulfonic acid group significantly influences its solubility and reactivity, which are critical for its biological activity.

Target Interactions

Isoquinolines are known to interact with various biological targets, influencing numerous physiological processes. The specific mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors or other signaling pathways that modulate cellular responses.

Biochemical Pathways

Research indicates that isoquinoline derivatives can influence multiple biochemical pathways, including those related to fatty acid metabolism and inflammatory responses. The exact pathways affected by this compound require further investigation.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Activity

Studies suggest that this compound possesses antimicrobial properties, potentially effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anticancer Potential

Research has indicated that derivatives of isoquinoline can exhibit antiproliferative effects against cancer cell lines. For instance, this compound has been used in the preparation of new aminoisoquinolinylurea derivatives that demonstrate significant antiproliferative activity against melanoma cell lines.

Antiviral Properties

The compound has also been explored for its antiviral activities, although specific viral targets and mechanisms remain to be fully characterized.

Anti-inflammatory Effects

Isoquinoline derivatives are known to modulate inflammatory responses. This compound may inhibit pro-inflammatory cytokine production or modulate signaling pathways involved in inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

1-chloroisoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-9-7-2-1-3-8(15(12,13)14)6(7)4-5-11-9/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQPVNODELDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40547823 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-80-3 | |

| Record name | 1-Chloroisoquinoline-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40547823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.